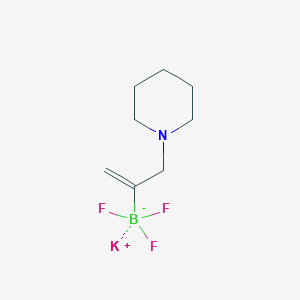

Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate

Descripción general

Descripción

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is an organometallic compound with a molecular weight of 231.11 g/mol. This compound is notable for its unique structure, which includes a piperidine ring and a trifluoroborate group. It is used in various scientific research applications due to its reactivity and versatility in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate typically involves the reaction of piperidine derivatives with boron trifluoride. One common method includes the use of potassium carbonate as a base in an aqueous medium, followed by the addition of boron trifluoride etherate. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is common to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typical reagents include halides and nucleophiles under mild conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used under inert atmosphere conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is used in a wide range of scientific research applications:

Mecanismo De Acción

The mechanism by which Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate exerts its effects involves the formation of stable intermediates during chemical reactions. The trifluoroborate group acts as a leaving group, facilitating various substitution and coupling reactions. The piperidine ring provides structural stability and reactivity, making it a versatile building block in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium 3-(pyrrolidin-1-yl)prop-1-en-2-yltrifluoroborate

- Potassium 3-(morpholin-1-yl)prop-1-en-2-yltrifluoroborate

- Potassium 3-(azepan-1-yl)prop-1-en-2-yltrifluoroborate

Uniqueness

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is unique due to its specific combination of a piperidine ring and a trifluoroborate group. This combination provides a balance of reactivity and stability, making it particularly useful in a variety of synthetic applications. Its ability to participate in both substitution and coupling reactions sets it apart from other similar compounds .

Actividad Biológica

Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate is an organoboron compound that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C₈H₁₃BF₃K

Molecular Weight: 231.11 g/mol

Appearance: White crystalline solid

Density: Approximately 1.18 g/cm³

Solubility: Soluble in various organic solvents

The compound features a trifluoroborate group, which is known for its reactivity in forming carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. The piperidine moiety is a common structural element in many biologically active compounds, suggesting potential interactions with biological targets.

Biological Activity Overview

Research on the specific biological activity of this compound is limited. However, organoboron compounds generally exhibit a range of biological properties, including:

- Anticancer Activity: Some studies suggest that organoboron compounds can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties: Organoboron derivatives have shown promise in combating various microbial infections.

- Drug Development Potential: Given the piperidine structure, this compound may serve as a precursor for synthesizing novel pharmaceuticals.

The biological mechanisms through which this compound may exert its effects are not fully elucidated. However, insights can be drawn from related compounds:

- Interaction with Enzymes: Organoboron compounds can act as enzyme inhibitors, potentially affecting drug metabolism and bioavailability.

- Cell Signaling Modulation: The presence of the piperidine ring may facilitate interactions with various signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, it is useful to compare it with other organoboron compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate | C₈H₁₃BF₃K | Contains diethylamino instead of piperidine |

| Potassium (4-vinylphenyl)trifluoroborate | C₉H₈BF₃K | Features a vinylphenyl group, useful in polymer chemistry |

| Potassium trifluoro(prop-1-en-2-yl)borate | C₃H₅BF₃K | Simpler structure without the piperidine moiety |

This table highlights how the piperidine structure may influence the biological activity and synthetic utility of this compound compared to other derivatives.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research into similar organoboron compounds provides valuable insights:

- Anticancer Research: Studies have demonstrated that certain organoboron compounds can inhibit survivin protein, which plays a critical role in cancer cell survival. Modifications to the piperidine moiety have been shown to enhance this inhibitory effect.

- Drug Metabolism Studies: Research indicates that piperidine derivatives can modulate cytochrome P450 enzymes, affecting drug biotransformation and improving bioavailability.

Propiedades

IUPAC Name |

potassium;trifluoro(3-piperidin-1-ylprop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BF3N.K/c1-8(9(10,11)12)7-13-5-3-2-4-6-13;/h1-7H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNLWZIRQBFTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)CN1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.